2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

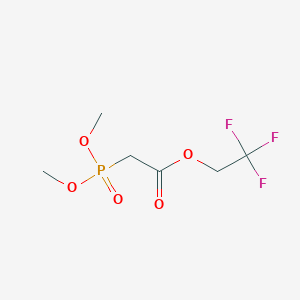

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is an organic compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate typically involves the reaction of 2,2,2-trifluoroethanol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol is replaced by the dimethoxyphosphoryl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the compound into phosphonates or phosphines.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethoxyphosphoryl group can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoroethyl acetate: Similar in structure but lacks the dimethoxyphosphoryl group.

Dimethyl phosphite: Contains the dimethoxyphosphoryl group but lacks the trifluoroethyl group.

Trifluoroethanol: Contains the trifluoroethyl group but lacks the dimethoxyphosphoryl group.

Uniqueness

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is unique due to the combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H12F3O5P. Its structure includes a trifluoroethyl group and a dimethoxyphosphoryl moiety, which are key to its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in DNA repair processes. It has been shown to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in repairing DNA damage caused by topoisomerase II. This inhibition can sensitize cancer cells to chemotherapy by preventing the repair of drug-induced DNA breaks .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly impact its inhibitory potency against TDP2. For instance, variations in the ester or amide functionalities have been shown to alter the IC50 values dramatically. A systematic exploration of analogs revealed that certain structural features enhance selectivity and potency against TDP2 while minimizing off-target effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Compound | Target Enzyme | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| This compound | TDP2 | 11 | High |

| Analog A | TDP1 | >111 | Low |

| Analog B | TDP2 | 22 | Moderate |

Case Studies

- Inhibition of TDP2 : A study demonstrated that this compound effectively inhibits TDP2 with an IC50 value of approximately 11 μM. This inhibition was confirmed in whole cell extracts, suggesting that the compound remains active in complex biological environments .

- Synergistic Effects with Chemotherapy : In vitro experiments indicated that combining this compound with topoisomerase inhibitors resulted in enhanced cytotoxicity towards cancer cells. The dual action of inhibiting DNA repair while simultaneously damaging DNA presents a promising therapeutic strategy .

- Selectivity Profile : Further studies highlighted the selectivity of this compound for TDP2 over other phosphodiesterases such as TDP1 and topoisomerases I and II. This selectivity is crucial for minimizing side effects in therapeutic applications .

Properties

CAS No. |

919090-93-0 |

|---|---|

Molecular Formula |

C6H10F3O5P |

Molecular Weight |

250.11 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2-dimethoxyphosphorylacetate |

InChI |

InChI=1S/C6H10F3O5P/c1-12-15(11,13-2)3-5(10)14-4-6(7,8)9/h3-4H2,1-2H3 |

InChI Key |

WHJXYNUSBXEBKJ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)OCC(F)(F)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.